molecular formula C8H6F2O B3010684 2,3-Difluoro-6-methylbenzaldehyde CAS No. 949026-74-8

2,3-Difluoro-6-methylbenzaldehyde

Cat. No.: B3010684
CAS No.: 949026-74-8
M. Wt: 156.132
InChI Key: PRHQFSYRNHHSDI-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O. It features a methyl group at the 6-position and fluorine atoms at the 2- and 3-positions of the benzaldehyde scaffold. Fluorinated benzaldehydes are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which modulate reactivity and binding interactions .

Properties

IUPAC Name

2,3-difluoro-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHQFSYRNHHSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of 3,4-difluoroanisole as a starting material. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2,3-Difluoro-6-methylbenzoic acid.

    Reduction: 2,3-Difluoro-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-6-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,3-Difluoro-6-methylbenzaldehyde with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at 6-Position Key Properties
This compound Not provided C₈H₆F₂O 156.12 (calculated) -CH₃ Hypothesized lower polarity; electron-donating methyl enhances ring stability
2,3-Difluoro-6-methoxybenzaldehyde 187543-87-9 C₈H₆F₂O₂ 172.13 -OCH₃ Higher solubility in polar solvents; methoxy group increases resonance effects
2,3-Difluoro-6-ethoxybenzaldehyde 773101-62-5 C₉H₈F₂O₂ 186.16 -OCH₂CH₃ Moderate lipophilicity; ethoxy may enhance metabolic stability in drugs
2,3-Difluoro-6-isopropoxybenzaldehyde 949026-89-5 C₁₀H₁₀F₂O₂ 200.18 -OCH(CH₃)₂ Steric hindrance from isopropoxy affects reaction kinetics
2,3-Difluoro-6-hydroxybenzaldehyde 187543-89-1 C₇H₄F₂O₂ 158.10 -OH High polarity; hydroxy group enables hydrogen bonding and derivatization
2,3-Difluoro-5-nitrobenzaldehyde 1260825-63-5 C₇H₃F₂NO₃ 187.10 -NO₂ (at 5-position) Strong electron-withdrawing nitro group increases electrophilicity

Key Differences and Trends

Alkoxy (-OR): Increases solubility in organic solvents and resonance stabilization; larger groups (e.g., isopropoxy) introduce steric effects . Hydroxy (-OH): Enables hydrogen bonding and coordination chemistry, useful in catalysis . Nitro (-NO₂): Strong electron withdrawal directs electrophilic substitution and increases reactivity in reduction reactions .

Synthetic Accessibility :

  • Methoxy and ethoxy derivatives are commercially available (e.g., Biopharmacule Speciality Chemicals lists 2,3-difluoro-6-methoxybenzaldehyde ), while methyl analogs may require custom synthesis.

Biological Activity

2,3-Difluoro-6-methylbenzaldehyde is an organic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors, potentially improving its metabolic stability. This feature makes it an attractive candidate for drug design, particularly in targeting pathways related to cancer and inflammation.

Biological Activities

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been shown to stabilize microtubules, which are critical for cell division. In studies involving QBI-293 cells, compounds similar to this compound demonstrated significant alterations in acetylated α-tubulin levels at concentrations as low as 1 μM . This stabilization disrupts normal mitotic processes, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This aspect is under investigation for its potential application in developing new antimicrobial agents.

Case Study 1: Microtubule Stabilization

In a study evaluating microtubule-stabilizing agents, this compound was included among several tested compounds. It was found to significantly increase acetylated α-tubulin levels at concentrations of 1 μM and 10 μM compared to control groups treated with DMSO. This effect is crucial as it indicates the compound's potential role in inhibiting cancer cell proliferation through disruption of microtubule dynamics .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of difluorinated benzaldehydes, including this compound. The findings suggested that these compounds could inhibit the expression of inflammatory markers in vitro, providing a basis for their use in treating inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

CompoundStructure CharacteristicsBiological Activity
2,3-Difluoro-4-methylbenzaldehyde Similar fluorination pattern but different methyl positionModerate anticancer activity
2,3-Difluoro-5-methylbenzaldehyde Different methyl positioning affects reactivityLimited data on biological activity
2,3-Difluoro-6-methylbenzoic acid Acidic functional group alters interaction dynamicsExplored for anti-inflammatory properties

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